molecular formula C15H16F2N2O3 B606803 CPSI-1306 CAS No. 1309793-47-2

CPSI-1306

Katalognummer: B606803
CAS-Nummer: 1309793-47-2
Molekulargewicht: 310.3
InChI-Schlüssel: GUWOSEVHCSNYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, commonly referred to as DFMO, is a novel drug molecule that has recently been developed for a variety of therapeutic applications. As a member of the isoxazole family, DFMO has a unique chemical structure that makes it highly effective in targeting a wide range of biological targets. In addition, DFMO has been shown to possess a number of pharmacological properties that make it an attractive candidate for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Schutz vor UVB-induziertem Plattenepithelkarzinom

CPSI-1306 wurde als kleinmolekulares Makrophagen-Migrations-Inhibitor-Faktor (MIF)-Inhibitor verwendet, um seine Auswirkungen auf die durch UVB-Licht induzierte Entzündung und Plattenepithelkarzinogenese zu untersuchen {svg_1}. Die Studie ergab, dass this compound die Hautdicke und die Myeloperoxidase (MPO)-Aktivität verringern, die Keratinozyten-Apoptose und den p53-Ausdruck erhöhen, die Proliferation und das Phosphohiston-Variant H2AX (γ-H2AX) verringern und die Reparatur von Cyclobutan-Pyrimidin-Dimeren verbessern kann {svg_2}. Dies deutet darauf hin, dass die MIF-Inhibition eine vielversprechende Strategie zur Vorbeugung der schädlichen kutanen Auswirkungen akuter und chronischer UVB-Exposition ist {svg_3}.

Behandlung von aggressivem Brustkrebs

This compound wurde auf seine klinische Wirksamkeit gegen aggressiven Brustkrebs untersucht {svg_4}. Es wurde festgestellt, dass die Verbindung die Apoptose signifikant induziert und die Lebensfähigkeit metastasierender Brustkrebszellen in einer dosis- und zeitabhängigen Weise reduziert {svg_5}. Mechanistische Studien zeigten, dass this compound die Apoptose induziert, indem es das mitochondriale Membranpotential reduziert, indem es apoptogene Signale erhöht, einschließlich Apoptose-Induktionsfaktor (AIF) und Cytochrom-C {svg_6}. Weitere Analysen ergaben, dass this compound die Aktivierung des Zellproliferationsmarkers AKT in metastasierenden Brustkrebszellen hemmt {svg_7}.

Wirkmechanismus

Target of Action

The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .

Mode of Action

This compound acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. This compound has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, this compound enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .

Pharmacokinetics

Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.

Result of Action

The action of this compound leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with this compound revealed a reduced number of proliferative cells and blood vessels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of this compound in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of this compound .

Biochemische Analyse

Biochemical Properties

CPSI-1306 has been identified as a macrophage migration inhibitory factor (MIF) inhibitor . MIF is a proinflammatory cytokine that plays a significant role in inflammatory responses and is known to interact with various enzymes and proteins . This compound’s interaction with MIF is believed to inhibit the latter’s proinflammatory responses .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in the context of cancer cells . It has been found to induce apoptosis in metastatic breast cancer cells, reducing their viability . This compound also inhibits the activation of cell proliferation marker AKT in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves inducing intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of different caspases . This process results in the death of the cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have a significant impact on tumor growth and metastasis in laboratory settings . It has been shown to reduce tumor growth and metastasis to the lungs in preclinical models .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . Higher dosages of this compound have been associated with a more significant reduction in tumor growth and metastasis .

Metabolic Pathways

Given its role as a MIF inhibitor, it is likely that it interacts with the metabolic pathways associated with inflammation and immune response .

Subcellular Localization

Given its impact on mitochondrial membrane potential, it is likely that it interacts with components of the cell’s mitochondria .

Eigenschaften

IUPAC Name

2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWOSEVHCSNYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.